molecular formula C10H11BrN2 B580342 5-Bromo-1-propyl-1H-indazole CAS No. 1280786-76-6

5-Bromo-1-propyl-1H-indazole

Cat. No.: B580342
CAS No.: 1280786-76-6
M. Wt: 239.116
InChI Key: RUOLNROUDXPCPF-UHFFFAOYSA-N
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Description

5-Bromo-1-propyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-propyl-1H-indazole typically involves the bromination of 1-propyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromination process, reducing the formation of byproducts and improving overall efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of 1-propyl-1H-indazole.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiourea

Major Products:

    Oxidation: Oxidized derivatives of this compound

    Reduction: 1-Propyl-1H-indazole

    Substitution: Various substituted indazole derivatives

Scientific Research Applications

5-Bromo-1-propyl-1H-indazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and enzyme activities.

    Chemical Synthesis: this compound is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds with potential therapeutic properties.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    1-Propyl-1H-indazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Bromo-1H-indazole: Lacks the propyl group, which affects its solubility and interaction with biological targets.

    5-Bromo-2-methyl-1H-indazole: Contains a methyl group instead of a propyl group, leading to variations in its chemical and biological properties.

Uniqueness: 5-Bromo-1-propyl-1H-indazole is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-1-propyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring a bromine atom at the 5-position and a propyl group at the 1-position, confers distinct chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

This compound can be synthesized through various methods, including alkylation reactions and cross-coupling techniques such as the Suzuki reaction. The presence of the bromine atom enhances its electrophilicity, while the propyl group adds steric bulk, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for this compound have been reported in several studies:

Microorganism MIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

The compound's mechanism of action involves inhibition of protein synthesis pathways and disruption of nucleic acid production, leading to bactericidal effects .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's unique structure allows it to interact with specific receptors involved in cancer proliferation.

Case Study:
A study published in Molecular Pharmacology highlighted the potential of indazole derivatives, including this compound, in targeting cancer cell lines. The compound was found to inhibit cell growth in breast cancer cells with an IC50 value of approximately 20 μM .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various experimental models. It has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.

Comparison with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting varying biological activities:

Compound Name Structure Features Unique Properties
5-Bromo-1-methyl-1H-indazoleMethyl group at the 1-positionExhibits different biological activity
5-Bromo-3-propyl-1H-indazolePropyl group at the 3-positionMay show altered reactivity
6-Bromo-2-propyl-1H-indazoleBromine at the 6-positionDifferent pharmacological profile

The presence of both bromine and propyl groups in this compound enhances its reactivity and biological activity compared to other derivatives .

Properties

IUPAC Name

5-bromo-1-propylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLNROUDXPCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682486
Record name 5-Bromo-1-propyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-76-6
Record name 5-Bromo-1-propyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-propyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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